Methyl 4-[3-(4'-carbamoyl-1,4'-bipiperidin-1'-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Overview
Description
Methyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a bipiperidine and dioxopyrrolidine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-carbamoyl-1,4’-bipiperidine with a dioxopyrrolidine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate include:
- Methyl 3-({4’-carbamoyl-[1,4’-bipiperidin]-1’-yl}sulfonyl)-4-phenylthiophene-2-carboxylate
- 2-Carbamoyl-1-methyl-3-[2-(5-methylimidazol-4-yl-methylthio)ethyl]guanidine dihydrochloride
Uniqueness
The uniqueness of Methyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s combination of a benzoate ester, bipiperidine, and dioxopyrrolidine moieties sets it apart from other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
methyl 4-[3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5/c1-32-21(30)16-5-7-17(8-6-16)27-19(28)15-18(20(27)29)25-13-9-23(10-14-25,22(24)31)26-11-3-2-4-12-26/h5-8,18H,2-4,9-15H2,1H3,(H2,24,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEJBPXVLNHPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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